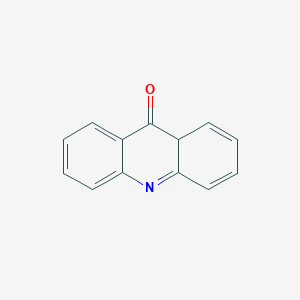

8aH-acridin-9-one

Description

Historical Context and Structural Significance within Heterocyclic Chemistry

The journey of this chemical class began with its parent compound, acridine (B1665455). In 1870, chemists Carl Gräbe and Heinrich Caro successfully isolated acridine from coal tar. juniperpublishers.comwikipedia.org Derivatives of acridine were subsequently utilized as pigments and dyes in the 19th century owing to their unique chemical properties. rsc.org

The structural significance of the acridone (B373769) framework in heterocyclic chemistry is profound. It is a planar molecule, a characteristic structurally related to anthracene (B1667546) but with one of the central carbon-hydrogen groups replaced by a nitrogen atom. wikipedia.orgnumberanalytics.com This planarity is a critical feature, as it allows the molecule to intercalate, or insert itself, between the base pairs of DNA and RNA strands. ijddr.inrsc.orgnih.gov This ability to interact with nucleic acids is the foundation for many of its biological activities and has established the acridone skeleton as a "privileged scaffold" in the field of drug discovery and medicinal chemistry. rsc.orgmdpi.com

Scope of Academic Research on 8aH-acridin-9-one and Related Acridone Frameworks

Academic research into acridone-based frameworks is extensive, propelled by their wide-ranging pharmacological potential and valuable photophysical properties. rsc.orgjocpr.com The planar structure of these molecules allows them to interact with various biological targets, leading to a broad spectrum of activities. rsc.org

Research into the pharmacological applications of acridone derivatives is a major focus. Scientists have extensively investigated their potential as anticancer, antimicrobial, antiviral, antimalarial, and antifungal agents. ijddr.inacs.orgdovepress.com The mechanism behind these activities often involves the aforementioned DNA intercalation and the inhibition of crucial enzymes like topoisomerase and telomerase, which are vital for cell function and replication. rsc.orgnih.govresearchgate.net This has led to the development of numerous derivatives, with some, such as amsacrine (B1665488), advancing to clinical studies as anticancer agents. rsc.org

The synthesis of novel acridone compounds is another critical area of research. While classic methods like the Ullmann condensation are well-established for creating the acridone core, chemists are continuously developing more efficient and modular strategies. rsc.orgjocpr.comnih.gov These new methods allow for the creation of a diverse library of acridone analogues with tailored properties. mdpi.comacs.org

Beyond medicine, the unique photophysical characteristics of acridones have made them valuable in materials science. Many derivatives exhibit high fluorescence quantum yields and excellent stability, making them suitable for use as fluorescent dyes, probes, and chemosensors. mdpi.commdpi.com Research has shown that the photophysical behavior of acridone can be tuned by the solvent environment; it can act as a triplet sensitizer (B1316253) in non-polar media or as a strong fluorescent marker in polar, protic solvents. rsc.org This versatility has been harnessed in modern applications, including the design of advanced materials for Organic Light-Emitting Diodes (OLEDs) based on Thermally Activated Delayed Fluorescence (TADF). rsc.org

Data Tables

The following tables provide key data on the primary acridone compound and summarize the major areas of research.

Table 1: Chemical and Physical Properties of Acridone (9(10H)-acridinone)

| Property | Value | Source(s) |

| IUPAC Name | Acridin-9(10H)-one | wikipedia.org |

| Molecular Formula | C₁₃H₉NO | chemicalbook.comnih.gov |

| Molecular Weight | 195.22 g/mol | chemicalbook.comnih.gov |

| Appearance | Yellow Crystalline Powder | wikipedia.org |

| Melting Point | >300 °C | chemicalbook.com |

| Solubility | Insoluble in water, benzene (B151609), chloroform, and ether. Slightly soluble in heated chloroform, DMSO, and methanol. | chemicalbook.com |

| Maximum Absorption (λmax) | 380 nm, 399 nm | chemicalbook.com |

Table 2: Summary of Key Research Areas for Acridone Frameworks

| Research Area | Key Findings and Applications | Source(s) |

| Anticancer Agents | Acridone derivatives act as DNA intercalators and inhibit enzymes like topoisomerase and telomerase. Several compounds, including amsacrine, have been investigated in clinical trials. rsc.orgnih.govnih.gov | |

| Antimicrobial & Antifungal Activity | Novel synthetic acridones have shown significant activity against various bacterial and fungal strains, including drug-resistant pathogens like Pseudomonas aeruginosa. dovepress.com | |

| Antiviral & Antimalarial Activity | The acridone scaffold is a component of compounds developed for antiviral and antimalarial applications, with some derivatives showing potency against Plasmodium falciparum strains. rsc.orgacs.org | |

| Synthetic Chemistry | Development of efficient and versatile synthetic routes (e.g., Ullmann condensation, multi-component reactions) to produce diverse libraries of acridone analogues. rsc.orgmdpi.comnih.gov | |

| Materials Science (Photophysics) | Utilized as highly stable fluorescent dyes and probes. mdpi.commdpi.com Development of Thermally Activated Delayed Fluorescence (TADF) materials for high-efficiency OLEDs. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NO |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

8aH-acridin-9-one |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-9H |

InChI Key |

RXUARVUZXCYHPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3C=CC=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Novel Route Development for 8ah Acridin 9 One

Classical and Contemporary Synthetic Pathways

The synthesis of the 8aH-acridin-9-one core and its derivatives has been approached through various classical and modern synthetic strategies. These methods often involve the construction of the central heterocyclic ring through cyclization reactions of appropriately substituted precursors.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental approach to the synthesis of the acridone (B373769) framework. These reactions typically involve the condensation of two or more components to form the heterocyclic ring system in a single step. A classic example is the reaction of an anthranilic acid derivative with a suitable cyclic diketone or its equivalent. For instance, the condensation of anthranilic acid with dimedone can lead to the formation of a tetrahydroacridinone derivative.

In a study, various acridone derivatives were synthesized through the condensation of cyclohexane-1,3-dione or dimedone with aromatic aldehydes, followed by reaction with an amine like ammonium (B1175870) acetate (B1210297) or aniline (B41778) in the presence of a catalyst. researchgate.net This approach highlights the versatility of cyclocondensation reactions in building the acridone skeleton.

Ullmann Condensation Strategies

The Ullmann condensation is a cornerstone in the synthesis of N-aryl bonds, a critical step in the preparation of N-phenylanthranilic acids, which are key precursors to acridones. nih.govnih.gov This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. researchgate.netresearchgate.net In the context of this compound synthesis, an Ullmann condensation is often the initial step to create the diarylamine backbone, which is then subjected to an intramolecular cyclization to form the acridone ring.

Modifications to the classical Ullmann reaction conditions have been developed to improve efficiency and sustainability. For example, the use of ionic liquids as the solvent and a copper(I) complex catalyst has been shown to facilitate the synthesis of N-aryl anthranilic acids from potassium 2-bromobenzoate (B1222928) and substituted anilines with high yields and selectivity. libretexts.org Another approach involves the use of microwave irradiation in a dry media, which can significantly reduce reaction times for the Ullmann condensation of o-chlorobenzoic acid and anilines. researchgate.net

The general scheme for the Ullmann condensation to form the N-phenylanthranilic acid precursor is as follows:

> Scheme 1: General representation of the Ullmann condensation to form an N-phenylanthranilic acid, a precursor to acridone synthesis.

Following the formation of the N-phenylanthranilic acid, an intramolecular cyclization, often acid-catalyzed, is required to yield the final acridone product.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.gov Several MCR strategies have been developed for the synthesis of this compound and its derivatives.

One notable example is a three-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and an aromatic amine. A mechanistic study of this reaction revealed that it proceeds through a Michael adduct intermediate, which then undergoes a nucleophilic attack by the amine followed by a six-electron ring cyclization to afford the tetrahydroacridinone product. nih.gov

A specific and efficient multi-component approach involves a Cerium(IV)-catalyzed reaction between chalcones, anilines, and β-ketoesters. This is followed by a microwave-assisted thermal cyclization to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. researchgate.net This two-step, one-pot sequence allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds with a single chromatographic purification step. researchgate.net

| Entry | Aldehyde | Amine | 1,3-Dicarbonyl | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | Dimedone | 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Dimedone | 9-(4-Chlorophenyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 82 |

| 3 | Benzaldehyde | 4-Methoxyaniline | Dimedone | 6-Methoxy-3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one | 88 |

Table 1: Examples of Multi-Component Synthesis of Tetrahydroacridinone Derivatives. Data compiled from relevant research findings. nih.gov

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is crucial for the advancement of synthetic methodologies. Both metal-based and organic catalysts have been successfully employed in the synthesis of the this compound scaffold, offering advantages in terms of reactivity, selectivity, and milder reaction conditions.

Metal-Catalyzed Reactions

Metal catalysts play a significant role in several key steps of this compound synthesis, most notably in Ullmann condensations and various cyclization reactions.

Copper-catalyzed reactions are classic examples, particularly in the Ullmann condensation to form the N-phenylanthranilic acid precursors. researchgate.netresearchgate.net The use of copper catalysts, ranging from copper powder to copper salts and complexes, facilitates the coupling of aryl halides with anilines. nih.gov Modern methods often employ soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to achieve milder reaction conditions. researchgate.net

Palladium-catalyzed reactions have also been developed for the synthesis of acridones. For instance, a palladium-catalyzed dual C-H carbonylation of diarylamines using a cobalt carbonyl complex as a carbon monoxide source provides a direct route to acridones. rsc.org Another palladium-catalyzed method involves the reaction of mono-Boc-protected tetrahydroquinoxaline with methyl 2-bromobenzoate in the presence of a Cs2CO3–Pd(OAc)2–Xantphos catalyst system to form an intermediate that can be cyclized to a tetracyclic acridone derivative. nih.gov

Rhodium-catalyzed reactions have been employed in a cascade process for the synthesis of acridines. This involves a Rh(III)-catalyzed amination of an in-situ formed imine with an aromatic azide, followed by intramolecular electrophilic aromatic substitution and aromatization. rsc.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| CuI / L-proline | 2-Chlorobenzoic acid, Aniline | N-Phenylanthranilic acid | 92 | nih.gov |

| Pd(OAc)2 / Xantphos | Protected Tetrahydroquinoxaline, Methyl 2-bromobenzoate | Intermediate for tetracyclic acridone | Not reported | nih.gov |

| [Cp*Rh(CH3CN)3(SbF6)2] | Aromatic imine, Phenyl azide | Acridine (B1665455) | High | rsc.org |

Table 2: Examples of Metal-Catalyzed Reactions in Acridone Synthesis.

Organocatalytic Systems

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for various transformations. wikipedia.org In the context of this compound synthesis, organocatalysts have been utilized, particularly in multi-component reactions.

L-proline , a simple amino acid, has been shown to be an effective organocatalyst for the synthesis of acridone precursors. researchgate.net It catalyzes the Knoevenagel condensation and Michael addition reactions between aromatic aldehydes and dimedone to form tetraketone intermediates, which are then cyclized with amines to yield acridione derivatives. researchgate.net This approach is attractive due to the low cost, availability, and non-toxic nature of the catalyst. researchgate.net

Chiral phosphoric acids have been investigated for the enantioselective synthesis of atropisomeric 9-aryltetrahydroacridines through the condensation of 2-aminoaryl ketones with alicyclic ketones. rsc.org This highlights the potential of organocatalysis to control the stereochemistry of the final products.

Thiourea-based organocatalysts are known to activate electrophiles through hydrogen bonding. libretexts.org While direct application to this compound synthesis is not extensively documented in the provided results, their use in related Michael additions and other reactions suggests their potential utility in the synthesis of this scaffold. nih.govresearchgate.net

| Organocatalyst | Reactants | Product | Key Transformation | Reference |

| L-proline | Dimedone, Aromatic Aldehyde, Amine | Acridione derivative | Multi-component condensation | researchgate.net |

| Chiral Phosphoric Acid | 2-Aminoaryl ketone, Alicyclic ketone | Atropisomeric 9-aryltetrahydroacridine | Enantioselective condensation | rsc.org |

Table 3: Examples of Organocatalytic Systems in Acridone Synthesis.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. In the context of acridone synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. jocpr.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant tool in green organic synthesis, often leading to substantial reductions in reaction time, cleaner reactions, and improved yields compared to conventional heating methods. jocpr.com A notable green procedure for synthesizing 9-acridone derivatives involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst like zinc chloride in a microwave reactor. jocpr.comjocpr.com This method avoids the use of hazardous reagents like concentrated sulfuric acid or polyphosphoric acid, which were common in traditional syntheses. jocpr.com

Another application of microwave energy is in the Bernthsen reaction, where diphenylamine (B1679370) and a carboxylic acid are coupled. tandfonline.com Using p-toluenesulphonic acid (p-TSA) as a catalyst under solvent-free microwave conditions provides a more environmentally friendly alternative to the classical method, which requires high temperatures and stoichiometric amounts of zinc chloride. tandfonline.com

Catalysis and Solvent Choice: The development of efficient and reusable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Metal ion-exchanged NaY zeolites have been employed as catalysts for acridine synthesis in solvent-free, one-pot conditions. researchgate.netnih.gov These solid acid catalysts are advantageous due to their operational simplicity, high yields, and reduced production of toxic waste. jocpr.comresearchgate.net Similarly, a cobalt-on-carbon (Co/C) catalyst derived from rice husks has been used for the one-pot, multi-component synthesis of acridine derivatives in water, an eco-friendly solvent. rsc.org This catalyst demonstrates good reusability, maintaining stable performance for several cycles. rsc.org

Solvent-Free and Aqueous Conditions: Performing reactions without a solvent or in water significantly reduces the generation of volatile organic compound (VOC) waste. The aforementioned zeolite and Co/C catalyzed reactions are examples of solvent-free and aqueous methods, respectively. rsc.orgresearchgate.netnih.gov

Multi-Component Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing energy consumption, solvent use, and waste generation. A cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted cyclization, provides an efficient route to dihydroacridin-9(10H)-ones. nih.govmdpi.com This approach generates multiple C-C and C-N bonds in a streamlined process. nih.gov

The following table summarizes and compares various green synthetic methods for the acridone core structure.

| Method | Catalyst | Solvent | Energy Source | Key Advantages |

| Cyclic Condensation jocpr.com | ZnCl₂ | None | Microwave | Rapid, efficient, avoids strong acids. |

| Bernthsen Reaction tandfonline.com | p-TSA | None | Microwave | Solvent-free, catalytic acid instead of stoichiometric. |

| One-Pot Synthesis rsc.org | Co/C from rice husks | Water | Microwave | Use of green solvent, reusable biomass-derived catalyst. |

| Zeolite Catalysis researchgate.netnih.gov | Cu/Zeolite-NaY | None | Thermal | Heterogeneous catalyst, high yield, solvent-free. |

| Three-Component Reaction nih.gov | Ce(IV) | DMF, Nitrobenzene | Microwave | High atom economy, single purification step. |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the acridone scaffold can proceed through several pathways, depending on the starting materials and reaction conditions.

Ullmann Condensation and Cyclization: A classic route to acridones involves the Ullmann condensation of an aniline derivative with an o-halobenzoic acid to form an N-phenylanthranilic acid intermediate. researchgate.netnih.gov This intermediate is then cyclized under the action of a strong acid. The mechanism of the final cyclization step involves the protonation of the carboxylic acid group, followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the adjacent phenyl ring. Subsequent dehydration leads to the formation of the tricyclic acridone system.

Aryne Chemistry: A novel mechanism involving aryne intermediates has been reported for the synthesis of acridones from β-lactams. nih.gov In this process, an N-unsubstituted β-lactam reacts with a molecule of benzyne, which inserts into the amide bond to form a 2,3-dihydroquinolin-4-one. This intermediate then reacts with a second molecule of benzyne. This is followed by a cyclization and a subsequent extrusion of an ethylene (B1197577) molecule, possibly via a retro-Diels-Alder process, to yield the acridone core. nih.gov The generation of ethylene was confirmed by trapping it as 1,2-dibromoethane. nih.gov This reaction is significant as it represents the first instance of ethylene extrusion in aryne chemistry. nih.gov

Hantzsch-Type Condensation: The synthesis of acridine-1,8-diones can be achieved through a Hantzsch-type multicomponent reaction. researchgate.netresearchgate.net A plausible mechanism involves the initial activation of an aldehyde by a catalyst. This is followed by a Knoevenagel condensation with dimedone. A second molecule of dimedone undergoes enolization and adds to the resulting α,β-unsaturated ketone in a Michael addition. The cyclization is initiated by the reaction of an amine source (like ammonium acetate) with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the final acridinedione product. researchgate.netresearchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and predict the properties of synthesized compounds. researchgate.net For instance, DFT has been used to study the structure and properties of novel acridone derivatives synthesized via the Ullmann condensation, showing good correlation with experimental data. researchgate.net Such computational studies can provide insights into the electronic structure of intermediates and transition states, helping to rationalize observed reactivity and regioselectivity. For example, docking studies have been used to understand the interaction of acridone derivatives with biological targets, which can indirectly inform synthetic design by highlighting key structural features. researchgate.net

Structural Modifications and Derivative Synthesis of 8ah Acridin 9 One

Design Principles for Novel 8aH-acridin-9-one Derivatives

The design of new this compound (henceforth referred to as acridone) derivatives is a strategic process aimed at optimizing their biological or material properties. A primary principle involves leveraging the planar nature of the acridone (B373769) core, which allows it to intercalate between DNA base pairs. ias.ac.in This mechanism is a cornerstone of the design of many acridone-based anticancer agents. Modifications often focus on adding or altering substituents to improve this intercalation, modulate DNA binding affinity, or inhibit enzymes like topoisomerase. nih.govresearchgate.net

Another key design principle is the development of multifunctional molecules. By incorporating different functional groups, a single acridone derivative can exhibit multiple properties, such as electrochemical activity, fluorescence, and photoelectrochemistry. acs.org For example, the synthesis of 10-methyl-2-amino-acridone was designed to create a derivative with good water solubility, low toxicity, and versatile signaling capabilities. acs.org

Structure-activity relationship (SAR) studies are fundamental to the design process. These studies systematically alter parts of the acridone molecule and assess the impact on its activity. For instance, in designing chemosensitizing agents to combat drug resistance in malaria, critical features were identified, including a hydrogen bond acceptor and two hydrophobic aromatic rings, which guided the synthesis of new 10-N-substituted acridinones. nih.gov Similarly, for antimalarial activity, studies have shown that incorporating two positive charges and specific substituents like 6-chloro and 2-methoxy groups on the acridone ring can be crucial for efficacy. nih.gov

Computational methods, such as molecular docking, play a significant role in modern design principles. researchgate.net These techniques allow researchers to predict how a designed molecule will bind to a target protein, saving time and resources by prioritizing the synthesis of compounds with the highest predicted affinity. researchgate.netnih.gov This in-silico screening helps in identifying promising candidates for further preclinical evaluation. researchgate.net

Regioselective Functionalization Strategies

Regioselective functionalization involves the targeted modification of specific atoms or regions of the acridone scaffold. This control is essential for fine-tuning the molecule's properties. The primary sites for functionalization are the nitrogen atom at position 10 and the two aromatic rings.

The nitrogen atom of the acridone ring is a common site for modification, allowing for the introduction of various alkyl or aryl side chains. These substitutions can significantly impact the molecule's solubility, lipophilicity, and biological activity. A general method for N-alkylation involves deprotonating the acridone nitrogen with a base, followed by reaction with an alkyl halide. acs.orgresearchgate.net

For example, 10-methyl-acridone can be synthesized by treating 9(10H)-acridone with potassium hydroxide (B78521) in ethanol, followed by the addition of iodomethane (B122720) in N,N-dimethylformamide (DMF) at elevated temperatures. acs.org Similarly, longer alkyl chains containing functional groups, such as tertiary amines, have been attached at the N-10 position to create derivatives that can reverse chloroquine (B1663885) resistance in malaria parasites. nih.gov

Table 1: Examples of N-Substitution Reactions on the Acridone Scaffold

| Reactant | Reagents | Product | Significance/Application | Reference |

|---|---|---|---|---|

| 9(10H)-acridone | 1. KOH, Ethanol 2. Iodomethane, DMF | 10-methyl-acridone | Intermediate for multifunctional probes. | acs.org |

| 9(10H)-acridone | Base, 6-(diethylamino)hexyl chloride | 10-[6-(diethylamino)hexyl]acridin-9(10H)-one | Potent chloroquine-chemosensitizer. | nih.gov |

| 9(10H)-acridone | Propargyl bromide, K2CO3, DMF | 10-(prop-2-yn-1-yl)acridone | Intermediate for click chemistry reactions. | ias.ac.in |

Modifying the two benzene (B151609) rings of the acridone core is crucial for developing derivatives with diverse properties. These substitutions are typically achieved either by building the acridone scaffold from already substituted precursors or by direct electrophilic aromatic substitution on the pre-formed acridone ring. nih.govwikipedia.org

The most common synthetic route to acridones is the Jourdan-Ullmann reaction, which involves the condensation of a substituted aniline (B41778) with a substituted o-chlorobenzoic acid, followed by acid-catalyzed cyclization. mdpi.comresearchgate.netnih.gov This method allows for precise placement of substituents on either aromatic ring from the outset.

Direct electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are also employed. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com The existing carbonyl group and the heteroatom influence the position of the incoming electrophile. Electrophiles preferentially attack the 2- and 7-positions. pharmaguideline.comptfarm.pl For example, nitration of acridone with nitric and sulfuric acid can lead to dinitro derivatives. ptfarm.pl These nitro groups can then be reduced to amino groups, providing a handle for further functionalization. acs.org

Table 2: Common Aromatic Ring Substitution Reactions and Strategies

| Reaction Type | Reagents | Typical Position(s) | Example Product Class | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Substituted aniline, Substituted o-chlorobenzoic acid, K2CO3, Copper | Variable (pre-functionalization) | Substituted acridones | researchgate.net |

| Nitration | HNO3, H2SO4 | 2, 7 | 2,7-Dinitroacridine | ptfarm.pl |

| Halogenation | Cl2/FeCl3, Br2/FeBr3 | Variable | Chloro- and Bromo-acridones | pressbooks.publibretexts.org |

| Sulfonation | Fuming H2SO4 (H2SO4 + SO3) | Variable | Acridone sulfonic acids | pressbooks.publibretexts.org |

| Amino Group Introduction | 1. Nitration 2. Reduction (e.g., Na2S) | 2 | 2-Amino-acridone derivatives | acs.org |

Synthesis of Fused Ring Systems Incorporating the this compound Scaffold

Fusing additional heterocyclic or carbocyclic rings to the acridone framework generates complex, polycyclic structures with unique steric and electronic properties. These extended ring systems are found in numerous natural products and are targets for synthetic chemists aiming to create novel bioactive compounds. nih.govacs.org

Several strategies exist for constructing these fused systems. One approach involves the cyclization of a precursor that already contains the acridone moiety. For instance, pyrido[3,2-b]acridones have been synthesized starting from 3-amino-4-methylacridin-9(10H)one. nih.gov Another powerful method is regioselective annulation, which has been used in the total synthesis of acridone alkaloids like acronycine. acs.org This involves the controlled formation of a new ring onto a dihydroxyacridone precursor. acs.org

Inverse electron-demand Diels-Alder reactions represent another strategy, where an ortho-quinone methide intermediate, generated from a flavonoid-type precursor, reacts with electron-rich dienophiles to create fused-ring systems. rsc.org More direct methods include the Friedländer annulation, where substituted 2-aminobenzaldehydes or ketones react with cyclic ketones to build a new ring onto the acridone core, often leading to tetrahydroacridines that can be subsequently aromatized. thieme-connect.de

Table 3: Examples of Fused Ring Systems Based on the Acridone Scaffold

| Fused System Name | Synthetic Strategy | Starting Material Example | Reference |

|---|---|---|---|

| Pyrido[a]acridines | Ullmann coupling and cyclization | 7-aminoquinoline and potassium 2,4-dichlorobenzoate | nih.gov |

| Pyrano[2,3-c]acridin-7(6aH)-one | Regioselective annulation | 1,3-dihydroxy-4-methoxyacridone | acs.org |

| 13H-Acrindolines | Friedländer cyclization and oxidation | Tetrahydrocarbazolones and 2-aminoacetophenone (B1585202) | thieme-connect.de |

| Dihydrobenz[a]acridine | Friedländer reaction | 3,4-dihydronaphthalen-2(1H)-one and 2-aminoacetophenone hydrochloride | thieme-connect.de |

Combinatorial Chemistry Approaches in Acridone Derivative Synthesis

Combinatorial chemistry is a powerful paradigm for accelerating drug discovery by rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach has been successfully applied to the synthesis of acridone derivatives. By systematically combining a set of core structures with a variety of building blocks, a diverse array of molecules can be produced and evaluated.

One prominent technique used in this context is click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ias.ac.in In one example, an acridone core functionalized with a propargyl group at the N-10 position was reacted with a library of different organic azides. This reaction, which can be efficiently performed using microwave assistance, yields a series of novel acridone-1,2,3-triazole hybrids. ias.ac.in This modular approach allows for the easy introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. ias.ac.in

Combinatorial strategies are also used in a biological context. Once a library of derivatives is synthesized, they can be tested in combination with existing drugs to identify synergistic effects. For example, various novel acridone derivatives were administered in combination with the chemotherapy drug temozolomide (B1682018) to screen for combinations that could overcome drug resistance in glioma cells. nih.gov This combinatorial screening identified specific acridone structures that enhanced the efficacy of the conventional drug. nih.gov

Chemical Reactivity and Mechanistic Investigations of 8ah Acridin 9 One

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the acridine (B1665455) core, from which acridin-9-one is derived, is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. numberanalytics.com A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.compurkh.com The presence of the nitrogen atom in the central ring of the acridine system significantly influences electron distribution, rendering certain positions more reactive. numberanalytics.com

For the acridine nucleus, position-9 has a low electron density, making it the preferred site for nucleophilic attack. pharmaguideline.com This principle extends to the 8aH-acridin-9-one core, where the carbonyl group at position 9 further enhances the electrophilicity of this carbon atom. Reactions with nucleophiles like sodium amide (NaNH₂) can lead to the formation of 9-aminoacridine (B1665356) derivatives. ptfarm.pl The reactivity towards nucleophiles is also influenced by the reaction conditions; for instance, acridine reacts with NaNH₂ in liquid ammonia (B1221849) to yield 9-aminoacridine, but in N,N-dimethylaniline, the product is 9,9'-biacridanyl. ptfarm.pl

Conversely, electrophilic substitution reactions on the acridine ring system preferably occur on the benzenoid rings. pharmaguideline.com An electrophile is a reactant that accepts a pair of electrons to form a new bond. masterorganicchemistry.com The nitrogen atom directs electrophiles to attack the 2- or 7-positions. pharmaguideline.com Factors influencing electrophilicity include the presence of electron-withdrawing groups and the hybridization of the reactive center. purkh.com

Several synthetic methods for acridin-9-ones rely on these reactivity principles. For example, the Jourdan-Ullmann coupling and oxidative cyclizations of o-arylamino benzophenones are established routes. nih.gov More recent methods involve multi-component reactions, highlighting the versatile reactivity of the precursors that form the acridin-9-one skeleton. nih.govmdpi.com

Table 1: Regioselectivity in Acridine Reactions

| Reaction Type | Preferred Position(s) | Influencing Factor |

|---|---|---|

| Nucleophilic Attack | 9 | Low electron density due to the ring nitrogen and carbonyl group. pharmaguideline.com |

| Electrophilic Substitution | 2, 7 | Directing effect of the heterocyclic nitrogen atom. pharmaguideline.com |

Redox Chemistry of the this compound Core

The redox behavior of acridine derivatives is crucial to their chemical and biological activities. The core structure can undergo both oxidation and reduction reactions. The oxidation of acridine with agents like potassium dichromate in acetic acid yields acridone (B373769) (acridin-9(10H)-one). pharmaguideline.com

Studies on 9-anilinoacridine (B1211779) derivatives, which contain the acridin-9-one tautomeric form, reveal important redox characteristics. Derivatives with a 1'-NHR substituent on the anilino ring can undergo a facile and chemically reversible two-electron oxidation to form quinone diimines. nih.gov The ease of this oxidation is quantified by the redox potential (E1/2), which is sensitive to the electronic properties of substituents on the aniline (B41778) ring. nih.gov

Key Findings from Redox Studies of 9-Anilinoacridines:

Substituent Effects: Electron-donating groups on the aniline ring facilitate oxidation, resulting in lower redox potentials. nih.gov

Acridine Ring Substitution: Substituents on the acridine portion of the molecule have a minimal effect on the redox potential, suggesting limited electronic communication between the acridine and aniline rings in this context. nih.gov

Mechanism: The process is a two-electron oxidation, indicating a concerted or rapid sequential loss of electrons. nih.gov

The principles of iodine redox chemistry, involving reactions of iodine/polyiodide species, are also relevant for understanding halogenated acridinone (B8587238) derivatives in various applications, such as rechargeable batteries. nih.gov

Table 2: Redox Potentials of Substituted 9-Anilinoacridines

| Anilino Ring Substituent (R) | Redox Potential (E1/2 vs. Ag/AgCl) | Electronic Effect |

|---|---|---|

| 1'-NHSO₂Me | +0.55 V | Electron-withdrawing |

| H | +0.78 V | Neutral |

| 3'-OMe | +0.68 V | Electron-donating |

| 1'-NH₂ | +0.40 V | Strong electron-donating |

Data derived from studies on amsacrine (B1665488) analogues. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of the acridin-9-one core is of great interest, particularly for applications in materials science, such as organic light-emitting diodes (OLEDs). rsc.org Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can undergo various processes including fluorescence, phosphorescence, and chemical reactions. nih.govrsc.org

A key area of research is thermally activated delayed fluorescence (TADF). In specially designed acridin-9-one derivatives, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing fluorescence efficiency. rsc.org

For example, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed using acridin-9-one as an electron acceptor. rsc.org This molecule exhibits a high rate of reverse intersystem crossing (k_RISC) and a high radiative decay rate (k_R), leading to a high fluorescence quantum yield and a short TADF lifetime. rsc.org The rigid structure of the acridone core helps to suppress non-radiative decay pathways. rsc.org

The photochemical reactivity can also lead to structural transformations. Studies on 9-acridinecarboxaldehyde (ACL), a related compound, show that it undergoes photolysis in aqueous solutions. rsc.org The quantum yield of this process is dependent on the pH, with the protonated form (ACLH+) being more photoreactive. rsc.org The main photoproducts at low concentrations include acridine, while at higher concentrations, 9-acridinecarboxylic acid becomes more prominent. rsc.org The excited state lifetime of acridine itself is very short in the gas phase but increases significantly upon hydration. nih.gov

Table 3: Photophysical Properties of an Acridin-9-one Based TADF Emitter (3,6-DPXZ-AD)

| Parameter | Value | Significance |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | 94.9% | High efficiency of light emission. rsc.org |

| TADF Lifetime (τ_TADF) | 1.6 µs | Fast emission process. rsc.org |

| Reverse Intersystem Crossing Rate (k_RISC) | 1.1 x 10⁶ s⁻¹ | Efficient harvesting of triplet excitons. rsc.org |

| Radiative Decay Rate (k_R) | 1.4 x 10⁷ s⁻¹ | Fast fluorescence decay. rsc.org |

Ligand-Metal Interactions and Coordination Chemistry

The acridine framework, including the this compound core, can act as a ligand in coordination compounds, binding to metal ions through its nitrogen and oxygen atoms. mdpi.comsmartachievers.online The study of these metal-ligand interactions is fundamental to understanding the roles of metalloenzymes and designing new catalysts and therapeutic agents. researchgate.net

The nitrogen atom in the acridine ring and the carbonyl oxygen at position 9 are potential donor sites for metal coordination. The specific coordination mode depends on the metal ion, its oxidation state, and the steric and electronic environment provided by the rest of the ligand. uni-siegen.de

A notable example involves the coordination of 1-nitro-9-aminoacridine (B1201617) derivatives with platinum(II). nih.gov In these complexes, the acridine derivative acts as a tridentate ligand, binding the platinum ion through the two nitrogen atoms of the ethylenediamine (B42938) side chain and, remarkably, through the C(8) carbon atom of the acridine ring. nih.gov This C-H activation and metalation is driven by the steric strain between the nitro group at position 1 and the side chain at position 9. nih.gov The acridine moiety itself is folded, and there is evidence of hydrogen bonding between the N(10)-H proton and a chloride ligand on the metal. nih.gov

The general principles of coordination chemistry dictate that the geometry of the resulting complex (e.g., octahedral, square planar, tetrahedral) is determined by the coordination number and the nature of the metal-ligand bonds. smartachievers.onlineuci.edu The interaction with metal ions can significantly alter the electronic properties and reactivity of the acridin-9-one ligand. researchgate.netnih.gov

Table 4: Structural Features of a Platinum(II)-Acridine Complex

| Feature | Description | Reference |

|---|---|---|

| Ligand | 1-nitro-9-[(2-(dimethylamino)ethyl)amino]acridine | nih.gov |

| Metal Ion | Platinum(II) | nih.gov |

| Coordination Mode | Tridentate (N, N, C8) | nih.gov |

| Acridine Ring Geometry | Folded about the C(9)-N(10) vector (~12°) | nih.gov |

| Intramolecular Interaction | Hydrogen bond between N(10)H and a chloride ligand | nih.gov |

Computational and Theoretical Chemistry Studies of 8ah Acridin 9 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. northwestern.eduarxiv.org These methods, rooted in solving the Schrödinger equation, allow for the determination of electronic properties that govern a molecule's stability and interaction with other chemical species. northwestern.edu For the acridone (B373769) framework, these calculations reveal key insights into its reactivity and electronic distribution.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a powerful descriptor used to predict the reactive behavior of a molecule by mapping its electron density. nih.govmdpi.com It visually represents the electrostatic potential on the molecule's surface, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue) which are prone to nucleophilic attack. researchgate.netresearchgate.net

For the acridone molecule, MESP analysis highlights the carbonyl oxygen as a region of significant negative electrostatic potential, making it a primary site for interactions with electrophiles and hydrogen bond donors. researchgate.net Conversely, the hydrogen atom attached to the nitrogen and the aromatic protons exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. wikipedia.org This distribution of charge is crucial in understanding how acridone derivatives orient themselves within the active sites of biological targets. rsc.org

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

In acridone and its derivatives, the HOMO is typically distributed over the electron-rich aniline (B41778) part of the molecule, while the LUMO is localized on the acridone moiety itself. rsc.org The energy of these orbitals can be tuned by adding different substituents. For instance, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups can lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.orgrsc.org

Table 1: Frontier Orbital Energies of Acridone Derivatives This table presents representative HOMO and LUMO energy levels for acridone and related derivatives as reported in computational studies. The exact values can vary based on the computational method and basis set used.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Acridone | -5.81 | -1.78 | 4.03 | rsc.org |

| 2,7-dibromo-10-decyl-acridone | -5.2 | -3.7 | 1.5 | rsc.org |

| N-phenyl acridone derivative | -5.1 | -3.6 | 1.5 | rsc.org |

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a more nuanced understanding of reactivity than FMO theory alone. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (χ²/2η).

Studies on 9-anilinoacridine (B1211779) derivatives have shown that these descriptors can effectively predict their reactive nature in different environments. nih.gov For example, a lower hardness value is associated with higher reactivity. nih.gov These parameters are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic properties with its biological activity. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. ijpsjournal.comiajpr.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govtandfonline.com

Acridone derivatives have been the subject of numerous docking studies to evaluate their potential as anticancer agents, often targeting DNA topoisomerases. ijpsjournal.comiajpr.com The docking scores, such as the Glide score, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. iajpr.com For instance, N10-substituted acridones have shown Glide scores ranging from -6.12 to -8.80 kcal/mol when docked with DNA. iajpr.com Similarly, Bis-acridone analogues have exhibited binding energies between -7.557 and -8.28 kcal/mol against topoisomerase IIβ. ijpsjournal.com These studies reveal that the planar acridone ring intercalates between DNA base pairs, while substituents form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme. iajpr.combohrium.com

Table 2: Molecular Docking Scores of Acridone Derivatives This table provides examples of binding affinities for various acridone derivatives against different biological targets.

| Derivative | Target | Binding Affinity (Glide Score/kcal/mol) | Key Interactions | Source |

| N10-substituted acridones | CT-DNA | -8.20 to -8.80 | Pi-sigma, conventional hydrogen bonds | iajpr.com |

| Bis-Acridone Analogues | Topoisomerase IIβ (3QX3) | -7.557 to -8.28 | Not specified | ijpsjournal.com |

| Acridone-1,2,3-triazole derivatives | DHPS (MRSA) | Not specified | Hydrogen bond, hydrophobic interactions | bohrium.com |

| Acridone derivatives (AC2, AC7, AC26) | P-glycoprotein, MRP, MGMT | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations of 8aH-acridin-9-one and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule and its complex with a receptor over time. nih.gov This method complements the static picture provided by molecular docking by assessing the stability of the predicted binding poses. ijpsjournal.com

MD simulations have been employed to validate the stability of acridone derivatives complexed with their biological targets. nih.govijpsjournal.com For example, simulations of bis-acridone derivatives bound to topoisomerase II have confirmed the stability of the ligand-protein complexes. ijpsjournal.com Similarly, MD simulations of propyl acridone interacting with calf thymus DNA have demonstrated the stability of the DNA-ligand complex. nih.gov These simulations often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex over the simulation period. ijpsjournal.comnih.gov

Non-Covalent Interaction Analysis (NCI-RDG)

Non-Covalent Interaction (NCI) analysis is a visualization technique used to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within a molecular system. wikipedia.orgchemtools.org The method is based on the electron density and its reduced density gradient (RDG). nih.govrsc.org NCI plots use colored isosurfaces to represent different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive, steric clashes. Current time information in Boston, MA, US.

In the context of acridone, NCI analysis can reveal the intricate network of non-covalent interactions that stabilize the molecule's conformation and its complexes with other molecules. For example, the crystal packing of acridone derivatives is characterized by N-H···O hydrogen bonds and π-π stacking interactions between the planar ring systems. rsc.orgconicet.gov.ar NCI plots provide a visual and intuitive way to understand these forces that are critical for molecular recognition and binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical area in computational chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For the acridinone (B8587238) class of compounds, to which this compound belongs, QSAR studies have been instrumental in elucidating the structural features that govern their therapeutic effects, such as antitumor and antiviral activities. nih.govhkbpublications.com These in-silico methods establish a mathematical correlation between the physicochemical properties of a series of compounds, represented by molecular descriptors, and their experimentally determined biological activities. brieflands.com The ultimate goal is to create predictive models that can guide the design and synthesis of new, more potent derivatives. mdpi.com

Detailed research into acridinone derivatives has utilized QSAR to model relationships for various biological endpoints. One significant study focused on the antitumor activity of 20 acridinone derivatives, specifically their efficacy against P388 leukemia in mice and their ability to stabilize DNA duplexes through noncovalent interactions. nih.gov Using multiple linear regression (MLR) analysis, researchers developed two distinct QSAR models. nih.gov The molecular structures were optimized using molecular mechanics (MM+) and semi-empirical (AM1) methods, and a wide range of molecular descriptors were calculated to represent their structural properties. nih.gov

Table 1: Summary of QSAR Models for Acridinone Derivatives

| Biological Activity | Statistical Method | Key Molecular Properties | Regression Coefficient (R) | Reference |

|---|---|---|---|---|

| Antitumor Activity (%ILS) | Multiple Linear Regression (MLR) | Hydrophobic, Molecular Symmetry | 0.9384 | nih.gov |

QSAR studies have also been applied to other therapeutic areas for acridone derivatives. In one instance, a QSAR analysis was performed on a set of 33 acridone derivatives that act as inhibitors of Hepatitis C Virus (HCV) RNA replication. hkbpublications.com The resulting model showed a significant correlation, with a cross-validated correlation coefficient (rcv²) of 0.87, highlighting the contribution of calculated molar refractivity and hydrophobicity to the anti-HCV activity. hkbpublications.com

Furthermore, the structural requirements for the antimalarial activity of substituted 9-acridinyl hydrazones have been investigated using 2D-QSAR. researchgate.net Various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR), were employed to build the models. researchgate.net The best model indicated that descriptors such as T_N_O_3 (count of N and O atoms), IdAverage (average information content), chiV6chain (a connectivity index), Most-vePotential (most negative potential), and T_C_N_6 (count of C and N atoms separated by 6 bonds) were significant in determining antimalarial activity. researchgate.net This highlights the importance of both compositional and electronic features of the molecules.

Table 2: Statistical Performance of 2D-QSAR Models for Antimalarial Acridinyl Hydrazones

| Statistical Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (Predictive r²) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.8456 | 0.7814 | 0.7443 | researchgate.net |

| Partial Least Squares (PLS) | 0.8402 | 0.7879 | 0.7680 | researchgate.net |

A comparative QSAR analysis of 9-anilinoacridines further emphasized the importance of electronic parameters, showing that electron-releasing substituents generally enhance antitumor activity. nih.gov The presence of steric terms in these models suggested that the compounds likely interact with a specific protein receptor in addition to DNA. nih.gov Collectively, these QSAR studies demonstrate a consistent theme: the biological activity of the acridinone scaffold is finely tuned by a combination of electronic, hydrophobic, and steric/topological properties. These models serve as powerful tools in computational drug design, enabling the rational modification of the acridinone structure to optimize therapeutic potential. mdpi.comnih.gov

Advanced Spectroscopic Characterization Methodologies for 8ah Acridin 9 One Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

In the context of 8aH-acridin-9-one derivatives, the spectra are characterized by vibrations of the acridone (B373769) core and the saturated carbocyclic rings. The mid-IR region (4000–400 cm⁻¹) is particularly informative. mdpi.com For instance, in 1,2,3,4-tetrahydroacridin-9-one, a closely related structure, specific IR stretching frequencies can be observed. The presence of the carbonyl group (C=O) within the acridone system gives rise to a strong absorption band, typically in the range of 1616-1764 cm⁻¹. mdpi.com The C-N stretching vibrations within the heterocyclic ring and the various C-H bending and stretching modes of the aromatic and aliphatic portions of the molecule also produce characteristic peaks. For example, aromatic C-H wagging can be observed in the 728-890 cm⁻¹ region. mdpi.com

Raman spectroscopy offers complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. morana-rtd.com This makes it particularly useful for analyzing the vibrations of the non-polar bonds within the carbocyclic framework and the symmetric vibrations of the aromatic system. In studies of related flavonoid compounds, which also contain carbonyl groups and aromatic rings, C=O stretching bands are observed near 1600 cm⁻¹, and in-plane ring deformation modes are seen at lower wavenumbers. morana-rtd.comresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to intensify weak signals, which is beneficial for analyzing samples at low concentrations. morana-rtd.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes accurately. morana-rtd.com These computational methods can predict the vibrational frequencies and intensities, aiding in the detailed interpretation of the experimental IR and Raman spectra of complex molecules like this compound derivatives.

Table 1: Representative Vibrational Frequencies for Acridin-9-one Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C=O Stretching | 1616 - 1764 | FTIR | mdpi.com |

| Aromatic C=C Stretching | 1461 - 1602 | FTIR | mdpi.com |

| Aromatic C-H Wagging | 728 - 890 | FTIR | mdpi.com |

| In-plane Ring Deformation | Lower wavenumbers | Raman/SERS | morana-rtd.com |

| C-N Stretching | Variable | FTIR/Raman | General |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton and the analysis of stereochemical features. researchgate.netspectroteam.roresearchgate.net

For the fully saturated analog, 1,2,3,4,5,6,7,8-octahydroacridine (B159204), ¹H NMR spectra show characteristic signals for the aliphatic protons. The protons on the carbons adjacent to the nitrogen (H-1,8) and those on the carbons of the central ring (H-4,5) typically appear as triplets, while the remaining methylene (B1212753) protons (H-2,3,6,7) present as multiplets. researchgate.net In 9-substituted derivatives, the chemical shifts of these protons are influenced by the electronic and steric effects of the substituent. researchgate.netspectroteam.ro

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. In 1,2,3,4,5,6,7,8-octahydroacridine derivatives, the signals for the aliphatic carbons are found in the upfield region, while the aromatic carbons of the central pyridine (B92270) ring appear further downfield. researchgate.netresearchgate.net The chemical shift of C-9 is particularly sensitive to the nature of the substituent at this position. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the complex spectra of these derivatives and establishing through-bond and through-space connectivities. researchgate.net These techniques are essential for confirming the regiochemistry of substitution and for analyzing the conformational preferences of the saturated rings.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,3,4,5,6,7,8-Octahydroacridine Derivatives in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-1,8 | ~2.69 (t) | ~26.6 | researchgate.net |

| H-2,7 | ~1.77 (m) | ~23.1 | researchgate.net |

| H-3,6 | ~1.86 (m) | ~23.1 | researchgate.net |

| H-4,5 | ~2.85 (t) | ~33.3 | researchgate.net |

| C-4a,10a | - | ~127.3 | researchgate.net |

| C-9 | - | ~146.1 | researchgate.net |

| C-8a,9a | - | ~148.4 | researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to deduce their structure based on fragmentation patterns. chemguide.co.uk Depending on the ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), different types of information can be obtained. researchgate.netnih.gov

Under EI conditions, acridone derivatives typically exhibit pronounced molecular ion peaks (M⁺•), which is beneficial for determining the molecular formula. researchgate.net The fragmentation patterns are highly dependent on the nature and position of substituents. Common fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, this would involve cleavage of the C-C bonds within the saturated rings adjacent to the carbonyl. Another common fragmentation process for cyclic ketones can be complex and may involve ring-opening reactions.

ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) on these precursor ions allows for controlled fragmentation and the establishment of fragmentation pathways. For substituted acridones, studies have shown that nitrogen-containing fragment ions are often predominant. nih.gov The fragmentation of the amide bond in related structures is a common pathway, leading to the formation of stable acylium cations. researchgate.net High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the proposed structures.

Table 3: General Fragmentation Patterns in Mass Spectrometry of Related Carbonyl and Amine Compounds

| Functional Group/Structure | Ionization Mode | Common Fragmentation Pathway | Typical Fragment Lost | Reference |

|---|---|---|---|---|

| Ketone | EI | α-Cleavage | Alkyl radical | libretexts.org |

| Cyclic Amine | EI | α-Cleavage (loss of H•) | H• (M-1) | miamioh.edu |

| Acridone Derivative | EI | Loss of CO | CO | researchgate.net |

| N-Substituted Acridone | ESI | Formation of N-containing fragments | Varies with substituent | nih.gov |

| Amide | EI/ESI | N-CO bond cleavage | Amine/Lactam | researchgate.net |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides valuable information about the electronic structure and photophysical properties of this compound derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as fluorescence reveals details about the relaxation processes. researchgate.netresearchgate.net

The UV-Vis spectra of acridine (B1665455) derivatives are characterized by absorption bands corresponding to π-π* transitions within the aromatic acridone core. researchgate.net The parent 9(10H)-acridinone shows absorption maxima in the UV region. nist.gov For hydrogenated derivatives like this compound, the extent of the conjugated system is reduced, which typically leads to a blue shift (shift to shorter wavelengths) of the absorption bands compared to the fully aromatic acridine. The position and intensity of these bands are sensitive to substitution on the acridone ring and the solvent polarity.

Many acridone derivatives are highly fluorescent, with properties such as fluorescence quantum yield and lifetime being dependent on their molecular structure. researchgate.net For example, a novel thermally activated delayed fluorescence (TADF) compound based on an acridin-9(10H)-one acceptor has been shown to have a high fluorescence quantum yield of 94.9%. youtube.com The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the electronic transitions and thus the color and efficiency of the fluorescence. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural changes that occur in the excited state.

Table 4: Photophysical Properties of Representative Acridine Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 9(10H)-Acridinone | ~254, 383, 401 | N/A | N/A | nist.gov |

| Tetrahydroacridine derivatives | ~350-450 | Variable | 0.1 - 0.2 | researchgate.netnist.gov |

| 3,6-DPXZ-AD (TADF) | N/A | N/A | 0.949 | youtube.com |

| Acridine Derivatives in general | Variable | ~420-600 | Variable | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a critical technique for the stereochemical analysis of chiral this compound derivatives. CD measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral molecules. mdpi.com This technique is highly sensitive to the three-dimensional arrangement of atoms, making it ideal for determining the absolute configuration and studying the conformational properties of enantiomers. arxiv.orgsemanticscholar.org

For this compound derivatives that possess stereogenic centers, CD spectroscopy can provide a unique spectral signature for each enantiomer. The CD spectrum of a chiral molecule is often characterized by positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these bands are directly related to the molecule's stereochemistry.

While many simple acridine derivatives are achiral, the introduction of chiral substituents or the creation of a chiral center within the saturated rings of this compound would render the molecule amenable to CD analysis. In some cases, even achiral acridine derivatives can exhibit induced CD signals upon binding to a chiral macromolecule like DNA. nih.gov Advanced techniques, such as those using plasmonic nanostructures, are being developed to enhance weak CD signals, which could be beneficial for the analysis of dilute samples of chiral this compound derivatives. mdpi.comd-nb.info Theoretical calculations of CD spectra are also a powerful tool to correlate the observed spectrum with the absolute configuration of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's conformation and configuration. researchgate.netmdpi.com

The crystal structure of a closely related 1,2,3,4,5,6,7,8,9,10-decahydroacridine derivative reveals important structural features that are likely to be present in this compound systems. nih.gov In this derivative, the central 1,4-dihydropyridine (B1200194) ring adopts a shallow sofa conformation. The saturated cyclohexene (B86901) rings exhibit twisted-boat conformations. nih.gov The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds and C-H···π interactions, which create a three-dimensional network. nih.gov

The crystallographic data, including the unit cell dimensions and space group, provide fundamental information about the symmetry and packing of the molecules in the crystal. For instance, the crystal structure of N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide was solved in the orthorhombic space group P2₁. researchgate.net Analysis of the crystal structure of acridine derivatives can also reveal the planarity of the acridine core and the orientation of its substituents.

Table 5: Representative Crystallographic Data for an Acridine Derivative

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Chemical Formula | C₂₁H₂₀Cl₂N₂O₂ | N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide | researchgate.net |

| Crystal System | Orthorhombic | ||

| Space Group | P2₁ | ||

| a (Å) | 8.3667 (14) | ||

| b (Å) | 15.444 (3) | ||

| c (Å) | 15.105 (2) | ||

| Volume (ų) | 1951.9 (6) |

Research Applications and Mechanistic Insights

Molecular Probes and Biological Tool Development

The planar, heterocyclic structure of acridin-9-one derivatives makes them ideal candidates for development as molecular probes and tools to investigate complex biological processes. Their ability to interact with biomolecules such as enzymes and nucleic acids has been a primary focus of research.

Studies on Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Topoisomerase, Falcipain-2)

Derivatives of 8aH-acridin-9-one have been extensively studied as inhibitors of various enzymes, playing a crucial role in understanding enzyme function and in the development of potential therapeutic agents.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. frontiersin.orgmdpi.com Acridine (B1665455) derivatives have been identified as potent AChE inhibitors. nih.gov

The mechanism of AChE inhibition by acridine derivatives often involves the planar acridine ring system binding to the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can interact with the catalytic active site (CAS). This dual binding can effectively block the entry of acetylcholine to the active site and/or stabilize an inhibited conformation of the enzyme. Some 9-substituted acridine derivatives have shown effective and selective cholinesterase inhibition. nih.gov For instance, certain 9-amino-N-methyl-9,10-dihydroacridine derivatives have been found to combine effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org A kinetic analysis of 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine 1d demonstrated a mixed mechanism of BChE inhibition. frontiersin.org

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. nih.gov They are well-established targets for anticancer drugs. nih.govnih.gov Acridine derivatives, known for their DNA intercalating properties, can act as topoisomerase poisons. nih.govmdpi.com These compounds stabilize the covalent complex between the topoisomerase enzyme and DNA, leading to DNA strand breaks and ultimately cell death. nih.govnih.govgibsononcology.com

For example, a series of substituted 9-aminoacridines have been shown to inhibit topoisomerase II catalytically without poisoning it, a mechanism distinct from many clinically used topoisomerase inhibitors. nih.gov In contrast, other 3,9-disubstituted acridines have demonstrated strong inhibitory activity against topoisomerase I by binding to the DNA molecule rather than directly inhibiting the enzyme. mdpi.com The binding constants (Kb) for these derivatives with DNA ranged from 2.81 to 9.03 × 104 M−1. mdpi.com

Falcipain-2 Inhibition:

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is a crucial target for antimalarial drug development. nih.govmalariaworld.org It plays a vital role in the degradation of host hemoglobin. nih.govnih.gov While specific studies on this compound as a direct inhibitor are less common, the principles of inhibiting such proteases often involve compounds that can covalently or non-covalently interact with the active site cysteine residue. nih.govnih.gov Some studies have reported on non-competitive, allosteric inhibitors of falcipain-2, suggesting that binding sites outside the active site can be targeted. researchgate.net The development of hybrid molecules, such as artemisinin-peptidyl vinyl phosphonates, has shown dual activity by inhibiting falcipain-2 and another parasitic process, highlighting a multi-target approach.

Table 1: Enzyme Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| 9-Amino-N-methyl-9,10-dihydroacridines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Mixed Inhibition | Effective and selective inhibition of both enzymes. frontiersin.org |

| 9-Substituted Acridines | Topoisomerase I/II | DNA Intercalation, Enzyme Poisoning | Stabilization of the topoisomerase-DNA covalent complex. nih.govmdpi.com |

| 3,9-Disubstituted Acridines | Topoisomerase I | DNA Binding | Inhibition is caused by binding to DNA, with Kb values of 2.81–9.03 × 104 M−1. mdpi.com |

| Artemisinin-peptidyl vinyl phosphonate (B1237965) hybrids | Falcipain-2 | Dual Inhibition | Inhibit falcipain-2 activity and hemozoin formation. |

Investigation of DNA/RNA Intercalation and Binding Mechanisms

The planar aromatic structure of the acridine core is a key feature that enables these molecules to insert themselves between the base pairs of DNA and RNA, a process known as intercalation. nih.govmdpi.com This interaction is a fundamental mechanism behind the biological activity of many acridine derivatives, particularly their use as anticancer and antimicrobial agents. mdpi.comnih.gov

Upon intercalation, the acridine moiety is stabilized by van der Waals forces and, in some cases, by ionic interactions between substituents on the acridine ring and the phosphate (B84403) backbone of the nucleic acid. mdpi.com This binding can distort the structure of the DNA helix, interfering with processes like replication and transcription. nih.govmdpi.com Computational studies have revealed that acridine interacts with DNA primarily through non-covalent van der Waals forces and hydrogen bonds, with calculated binding energies indicating effective interaction. nih.gov The development of bis-acridines, where two acridine units are connected by a linker, has been explored to enhance DNA binding affinity and specificity. mdpi.com

Antioxidant and Radical Scavenging Mechanisms

Certain derivatives of acridin-9-one have been investigated for their antioxidant properties. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cells. nih.govresearchgate.netmdpi.com

Functionalized acridin-9-yl-phenylamines have demonstrated neuroprotective effects by reducing intracellular levels of reactive oxygen species (ROS). nih.gov The presence of an N-H group in the linker between the acridine and phenyl rings was found to be crucial for this radical scavenging activity. nih.gov Studies using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+) radical decolorization assay have been employed to quantify the antioxidant capacity of various acridine derivatives. nih.gov For example, a series of anilinoacridines and acridinylhydrazides were screened for their DPPH free radical scavenging activity, with some compounds showing excellent antioxidant potential. researchgate.net The structure-activity relationship indicated that the presence of an allylic carbon in the side chain contributed to higher stability of the resulting radical through resonance. researchgate.net

Table 2: Antioxidant Activity of Acridine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 (Acridinylhydrazide) | DPPH | 22.15 | researchgate.net |

| Compound 16 (Anilinoacridine) | DPPH | 24.95 | researchgate.net |

| Compound 17 (Anilinoacridine) | DPPH | 34.23 | researchgate.net |

| t-butyl-4-hydroxyanisole (Standard) | DPPH | 44.7 | researchgate.net |

Metal Chelation Studies (e.g., Fe2+ ions)

The ability of certain molecules to bind metal ions, known as chelation, is an important area of research, particularly in the context of diseases associated with metal dysregulation. researchgate.netnih.gov While hydroxypyridinones are well-known for their strong iron-chelating properties, the structural motifs present in some acridin-9-one derivatives could also confer metal-binding capabilities. researchgate.netmdpi.com The chelation of metal ions like Fe2+ can be a valuable antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com Although specific studies focusing solely on the Fe2+ chelation by this compound are not extensively detailed in the provided context, the general principle of using chelating agents to bind and sequester redox-active metals is a well-established strategy in medicinal chemistry. nih.gov

Material Science and Optoelectronic Applications

The unique photophysical properties of the acridine scaffold have led to its use in the development of advanced materials for various technological applications.

Development of Fluorescent Probes and Labels

Acridine derivatives are known for their strong fluorescence, making them excellent candidates for the development of fluorescent probes and labels for biological imaging and assays. rsc.orgresearchgate.net Their fluorescence properties can be sensitive to the local microenvironment, such as polarity and viscosity. rsc.org

For instance, probes derived from 9-acridine carboxaldehyde have been synthesized that exhibit changes in their fluorescence emission wavelength and intensity in response to solvent polarity. rsc.org An acridine-dicyanoisophorone-based probe showed a significant red-shift in its emission and a 38-fold enhancement in fluorescence intensity as the solvent polarity increased. rsc.org These polarity-sensitive probes have been successfully used for imaging lipid droplets within cells and monitoring changes in intracellular polarity. rsc.org Furthermore, biotinylated acridone (B373769) derivatives have been developed as fluorescent labels for avidin-biotin based assays, demonstrating high sensitivity in detecting biomolecules. researchgate.net

Applications in Organic Optoelectronic Devices